![molecular formula C12H9BrN2O B14060750 Phenol, 4-[2-(3-bromophenyl)diazenyl]- CAS No. 10242-48-5](/img/structure/B14060750.png)
Phenol, 4-[2-(3-bromophenyl)diazenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[2-(3-bromophenyl)diazenyl]- is an organic compound with the molecular formula C12H9BrN2O. It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a diazenyl group attached to a 3-bromophenyl ring. This compound is known for its vibrant color and is often used in dye chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[2-(3-bromophenyl)diazenyl]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-bromoaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with phenol under alkaline conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-[2-(3-bromophenyl)diazenyl]- follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[2-(3-bromophenyl)diazenyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones under strong oxidizing conditions.
Reduction: The azo group can be reduced to the corresponding amines using reducing agents like sodium dithionite.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
Phenol, 4-[2-(3-bromophenyl)diazenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Mécanisme D'action
The mechanism of action of Phenol, 4-[2-(3-bromophenyl)diazenyl]- primarily involves its ability to form stable azo bonds. The diazenyl group can participate in electron transfer reactions, making it useful in various redox processes. Additionally, the compound can form coordination complexes with metal ions, which can be exploited in catalysis and material science.
Comparaison Avec Des Composés Similaires
Phenol, 4-[2-(3-bromophenyl)diazenyl]- can be compared with other azo compounds such as:
Phenol, 4-[2-(4-bromophenyl)diazenyl]-: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
Phenol, 4-[2-(2-bromophenyl)diazenyl]-: Another positional isomer with distinct chemical properties.
Phenol, 4-[2-(3-chlorophenyl)diazenyl]-: Substitution of bromine with chlorine, leading to different reactivity and uses.
The uniqueness of Phenol, 4-[2-(3-bromophenyl)diazenyl]- lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it suitable for specialized applications in dye chemistry and material science.
Propriétés
Numéro CAS |
10242-48-5 |
|---|---|
Formule moléculaire |
C12H9BrN2O |
Poids moléculaire |
277.12 g/mol |
Nom IUPAC |
4-[(3-bromophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H9BrN2O/c13-9-2-1-3-11(8-9)15-14-10-4-6-12(16)7-5-10/h1-8,16H |
Clé InChI |
KLTIGIZTGYQXHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)N=NC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



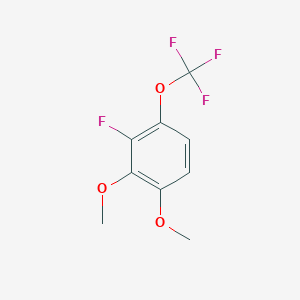

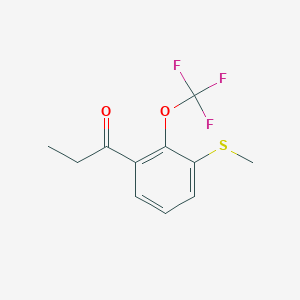

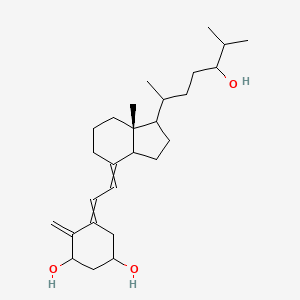
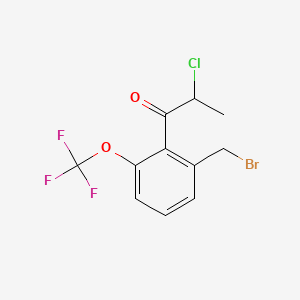
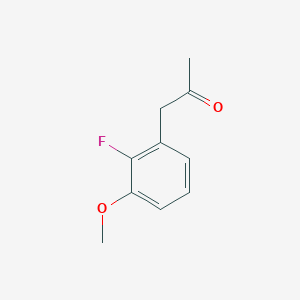
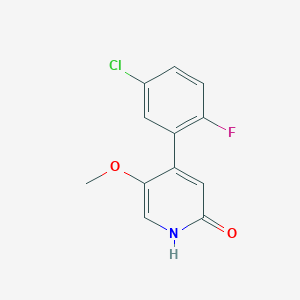

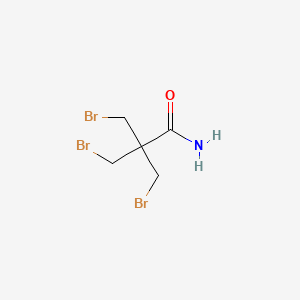
![5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14060730.png)
![8,10-bis(2-ethylhexyl)-3,9,15-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7,10,13-hexaene](/img/structure/B14060735.png)

